molecular formula C9H6N2S2 B13814122 8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine CAS No. 36338-75-7

8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine

Cat. No.: B13814122
CAS No.: 36338-75-7
M. Wt: 206.3 g/mol
InChI Key: BJMRZMJPLKYZRY-UHFFFAOYSA-N
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Description

8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine typically involves the cyclization of thioamide with appropriate reagents. One classical method is the Jacobsen cyclization, where thioamide is converted to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole using aqueous potassium ferricyanide as an oxidant . Another method involves the reaction of thioacetamide with 5-bromo-3-p-tolyl-2-thioxo-1,3-thiazolidin-4-one in the presence of potassium carbonate (K2CO3) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aldehydes can yield conjugated products suitable for nonlinear optical applications .

Scientific Research Applications

8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes .

Comparison with Similar Compounds

Uniqueness: 8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine stands out due to its unique fused ring structure, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.

Properties

CAS No.

36338-75-7

Molecular Formula

C9H6N2S2

Molecular Weight

206.3 g/mol

IUPAC Name

8H-[1,3]thiazolo[4,5-h][1,4]benzothiazine

InChI

InChI=1S/C9H6N2S2/c1-2-7-9(13-5-11-7)8-6(1)10-3-4-12-8/h1-3,5H,4H2

InChI Key

BJMRZMJPLKYZRY-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C(S1)C3=C(C=C2)N=CS3

Origin of Product

United States

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